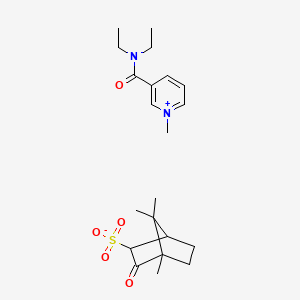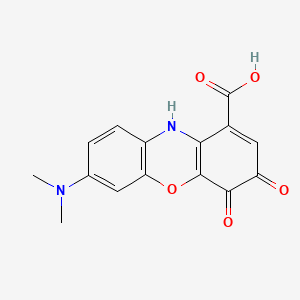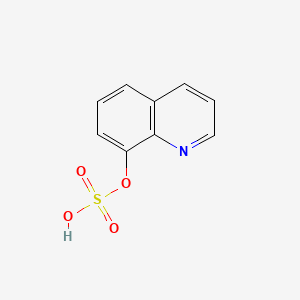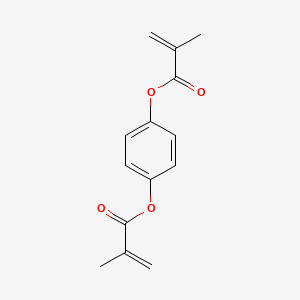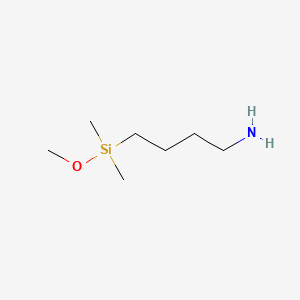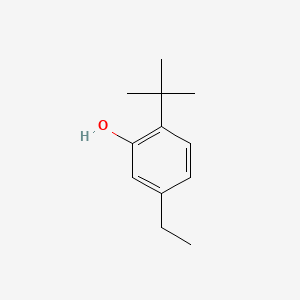
Cinnamaldehyde dimethyl acetal
Overview
Description
Cinnamaldehyde dimethyl acetal is a compound that is primarily used as a fragrance . It is a rare cosmetic ingredient, found in about 0.0% of the products in the cosmetics database . It also has a floral type odor .
Synthesis Analysis
Cinnamaldehyde dimethyl acetal can be formed in methanol during analysis . This reaction product was observed in a methanol solution of cinnamaldehyde reference standard . Although dimethylacetalization of cinnamaldehyde in methanol has been recorded in many literatures, this is the first report about this reaction in a normal analysis procedure .Molecular Structure Analysis
The molecular formula of Cinnamaldehyde dimethyl acetal is C11H14O2 . The IUPAC Standard InChI is InChI=1S/C11H14O2/c1-12-11(13-2)9-8-10-6-4-3-5-7-10/h3-9,11H,1-2H3/b9-8+ .Chemical Reactions Analysis
The formation of cinnamaldehyde dimethyl acetal in methanol has been observed during analysis . This reaction is known as dimethylacetalization of cinnamaldehyde .Physical And Chemical Properties Analysis
Cinnamaldehyde dimethyl acetal is a component of the essential oil of Cinnamomum verum . It comprises 64.50% of the essential oil, along with cinnamicaldehyde (35.04%) and α-Copaene (0.11%) . It appears as a yellowish liquid at room temperature and emits a rich, sweet, and spicy aroma that is similar to that of cinnamon .Scientific Research Applications
Formation in Analysis
Cinnamaldehyde dimethyl acetal can form during the HPLC analysis of cinnamaldehyde in methanol. Parameters such as cinnamaldehyde concentration, storage temperature, and light exposure affect this reaction. This suggests caution in using methanol during the analysis of cinnamaldehyde (He et al., 2021).
Synthesis Applications
Cinnamaldehyde dimethyl acetal is involved in the synthesis of γ,δ-unsaturated β-azido carbonyl compounds, demonstrating its utility in organic synthesis (Mukaiyama, Léon, & Kobayashi, 1988).
Catalysis
Copper(II) tetrafluoroborate has been identified as an efficient catalyst for the formation of dimethyl/diethyl acetal from aldehydes and ketones, with cinnamaldehyde being one of the examples. This highlights its role in catalytic processes (Kumar & Chakraborti, 2005).
Heck Arylation
Cinnamaldehyde dimethyl acetal is a precursor in the Heck arylation process for synthesizing cinnamaldehyde derivatives, demonstrating its role in complex organic reactions (Nájera & Botella, 2005).
Analytical Determination
A high-performance liquid chromatographic method for determining cinnamaldehyde involves reacting it with 4,5-dimethyl-o-phenylenediamine. This process indicates its importance in analytical chemistry (Katayama, Mukai, & Taniguchi, 1990).
Electrochemical Reduction
Cinnamaldehyde shows similar reduction behavior to retinal, involving two consecutive one-electron processes. This finding is crucial in the study of electrochemical reactions and redox behavior (Lauw, Zhong, & Webster, 2016).
Anticancer and Anti-inflammatory Effects
Cinnamaldehyde has demonstrated significant antipyretic, analgesic, and anti-inflammatory effects, expanding its potential therapeutic applications (Cang-hai, 2006).
Synthetic Reagent Development
The development of new reagents like 3-hydroxy-3-methyl-1,1-dimethoxybutane for dimethylchromenylation showcases the potential of cinnamaldehyde derivatives in creating novel synthetic pathways (Bandaranayake, Crombie, & Whiting, 1971).
Apoptotic Effects in Cancer Research
Studies on cinnamaldehyde have shown its ability to induce apoptosis through ROS-mediated mitochondrial permeability transition in cancer cells, indicating its potential as an anticancer agent (Ka et al., 2003).
Mechanism of Action
As an acetal, Cinnamaldehyde dimethyl acetal exhibits interesting chemical properties. It is not reactive in neutral to strongly basic environments . If the carbonyl functional group is converted to an acetal, powerful reagents have no effect; thus, acetals are excellent protective groups, when irreversible addition reactions must be prevented .
Safety and Hazards
properties
IUPAC Name |
[(E)-3,3-dimethoxyprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-12-11(13-2)9-8-10-6-4-3-5-7-10/h3-9,11H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAOABFNWSOOLU-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=CC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(/C=C/C1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamaldehyde dimethyl acetal | |
CAS RN |
4364-06-1, 63511-93-3 | |
| Record name | Benzene, (3,3-dimethoxy-1-propen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004364061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamaldehyde dimethyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063511933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (3,3-dimethoxy-1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3,3-dimethoxypropen-1-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMALDEHYDE DIMETHYL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V01GQ3W5KQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



